1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride
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Overview
Description
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dioxole ring substituted with difluoro groups, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with ethanamine under specific conditions. One common method includes the use of palladium-catalyzed amination reactions. For instance, the compound can be synthesized by reacting 2,2-difluorobenzo[d][1,3]dioxole with ethanamine in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of inert atmospheres and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-yl)ethanamine hydrochloride: Similar structure but with a different substitution pattern on the dioxole ring.
2-(2,2-Difluorobenzo[D][1,3]dioxol-5-yl)ethan-1-amine: Lacks the hydrochloride salt form.
Uniqueness
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research applications .
Biological Activity
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in modulating ion channels and influencing various neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a difluorobenzo[d][1,3]dioxole moiety, which contributes to its unique pharmacological profile. The molecular formula is C9H10ClF2N with a molecular weight of approximately 205.63 g/mol.
Property | Value |
---|---|
Molecular Formula | C₉H₁₀ClF₂N |
Molecular Weight | 205.63 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in water and ethanol |
Research indicates that this compound acts primarily as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. This ion channel plays a crucial role in chloride ion transport across epithelial cells. The modulation of CFTR activity suggests potential therapeutic applications in treating CFTR-mediated diseases such as cystic fibrosis .
Moreover, the compound has shown interactions with serotonin and norepinephrine pathways, indicating its potential role as an antidepressant or anxiolytic agent. The structural components allow it to bind selectively to specific receptors in the central nervous system, which may contribute to mood modulation and anxiety reduction.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
In Vitro Studies
In vitro assays demonstrated that this compound exhibits significant activity against various cell lines. Notably, it showed an IC50 value of approximately 12 μM against recombinant enzymes associated with CFTR activity. Additionally, it displayed potent inhibitory effects on the growth of Trypanosoma brucei, with an EC50 value of 260 nM .
Pharmacokinetic Properties
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally or intraperitoneally in animal models. The compound's ability to penetrate the blood-brain barrier (BBB) was predicted based on its physicochemical properties, which is critical for central nervous system-targeted therapies .
Case Studies
Case Study 1: Cystic Fibrosis Modulation
A study investigated the effects of this compound on CFTR function in epithelial cells derived from cystic fibrosis patients. The results indicated that treatment with the compound significantly enhanced chloride ion transport compared to untreated controls, suggesting its potential as a therapeutic agent for cystic fibrosis .
Case Study 2: Antidepressant Effects
Another study explored the anxiolytic properties of this compound in rodent models. Behavioral tests demonstrated that administration led to reduced anxiety-like behaviors in elevated plus maze tests and increased serotonin levels in the brain. These findings support its potential application in treating anxiety disorders.
Properties
Molecular Formula |
C9H10ClF2NO2 |
---|---|
Molecular Weight |
237.63 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7;/h2-5H,12H2,1H3;1H |
InChI Key |
CGCLCGPCTZEREL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(O2)(F)F)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.